molecular formula C16H19N B8735788 4'-Butyl[1,1'-biphenyl]-3-amine CAS No. 920304-15-0

4'-Butyl[1,1'-biphenyl]-3-amine

Cat. No. B8735788
Key on ui cas rn: 920304-15-0
M. Wt: 225.33 g/mol
InChI Key: YBCKKZSFYLKLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153671B2

Procedure details

A sample of 3-bromoaniline (2.00 g, 11.6 mmol), 4-butylphenylboronic acid (3.1 g, 17.4 mmol) and cesium fluoride (5.3 g, 35 mmol) are charged to a microwave reaction vial and treated with anhydrous dioxane (12 mL) and bis(tri-tert-butylphospine) (600 mg, 1.16 mmol). The vial is sealed and purged with nitrogen for 5 minutes. The reaction is then heated to 120° C. for 5 minutes and filtered over celite washing with ethyl acetate. The solvent was removed and the crude material was purified by UV triggered reverse phase HPLC to afford the title compound: ESMS m/z 226.2 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(tri-tert-butylphospine)
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH2:9]([C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1)[CH2:10][CH2:11][CH3:12].[F-].[Cs+]>O1CCOCC1>[CH2:9]([C:13]1[CH:18]=[CH:17][C:16]([C:2]2[CH:8]=[CH:7][CH:6]=[C:4]([NH2:5])[CH:3]=2)=[CH:15][CH:14]=1)[CH2:10][CH2:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
3.1 g
Type
reactant
Smiles
C(CCC)C1=CC=C(C=C1)B(O)O
Name
Quantity
5.3 g
Type
reactant
Smiles
[F-].[Cs+]
Step Two
Name
bis(tri-tert-butylphospine)
Quantity
600 mg
Type
reactant
Smiles
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial is sealed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
over celite washing with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude material was purified by UV triggered reverse phase HPLC

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)C1=CC(=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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